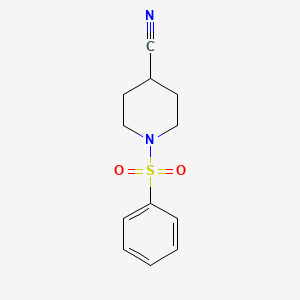
1-(Phenylsulfonyl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)piperidine-4-carbonitrile, commonly known as PSPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PSPC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.37 g/mol. It has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Researchers have synthesized a series of compounds using piperidine as a catalyst, which exhibited significant in vitro anticancer activity against several cancer cell lines. Compounds synthesized showed excellent antitumor activity, inducing cell cycle arrest and triggering apoptosis in cancer cells. This highlights the potential of using 1-(Phenylsulfonyl)piperidine-4-carbonitrile derivatives as scaffolds for developing new anticancer agents (El-Agrody et al., 2020).
Enzyme Inhibition
A study focused on synthesizing derivatives of this compound for enzyme inhibition activities revealed that these compounds exhibit promising acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. This suggests the applicability of these derivatives in treating diseases related to enzyme dysfunction, such as Alzheimer's disease (Khalid et al., 2014).
Antibacterial Study
Another research effort synthesized N-substituted derivatives of this compound, which were then screened for antibacterial activity. The compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as a basis for developing new antibacterial agents (Khalid et al., 2016).
Electrolyte Additive for Lithium-Ion Batteries
In the field of energy storage, (Phenylsulfonyl)acetonitrile, a related compound, was explored as a high-voltage electrolyte additive to improve the performance of lithium-ion batteries. The additive helped form a solid electrolyte interface on the cathode, significantly enhancing the battery's capacity retention and rate performance (Deng et al., 2019).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-10-11-6-8-14(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWZITVCGFPMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)
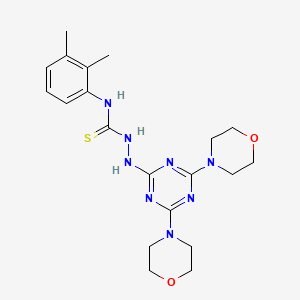
![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)




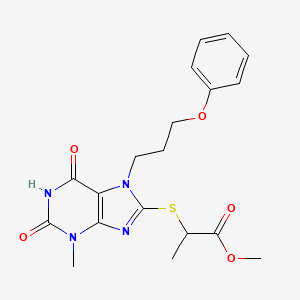
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)
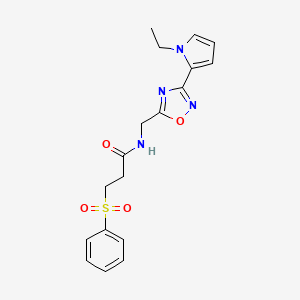
![4-fluoro-N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865158.png)
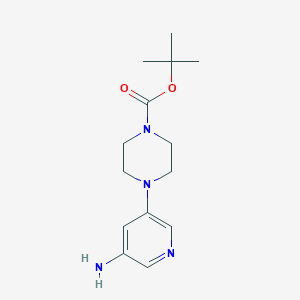
![N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2865160.png)